Methyl 6-iodopyridazine-4-carboxylate
Description
Properties
Molecular Formula |
C6H5IN2O2 |
|---|---|
Molecular Weight |
264.02 g/mol |
IUPAC Name |
methyl 6-iodopyridazine-4-carboxylate |
InChI |
InChI=1S/C6H5IN2O2/c1-11-6(10)4-2-5(7)9-8-3-4/h2-3H,1H3 |
InChI Key |
UTZREAAZTCWXSY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN=C1)I |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 6-iodopyridazine-4-carboxylate typically involves two key transformations:
- Introduction of the iodine atom at the 6-position of the pyridazine ring (iodination).
- Formation of the methyl ester at the 4-carboxylate position (esterification).
These steps can be performed sequentially or in a convergent manner depending on the starting materials and reagents.
Starting Materials and Key Intermediates
- Pyridazine-4-carboxylic acid derivatives: The carboxylate group at the 4-position is often introduced via carboxylation or is present in the starting material as a carboxylic acid or ester.
- Halogenation precursors: The iodination is generally achieved by direct halogenation of the pyridazine ring or via metalation followed by iodine quenching.
Detailed Synthetic Routes
Route via Direct Iodination of Methyl Pyridazine-4-Carboxylate
One common approach is to start from methyl pyridazine-4-carboxylate and perform regioselective iodination at the 6-position using iodine or iodine-containing reagents under controlled conditions.
- Metalation Step: Treatment of methyl pyridazine-4-carboxylate with a strong base such as lithium diisopropylamide (LDA) or n-butyllithium at low temperatures (e.g., -78 °C) to generate the 6-lithiated intermediate.
- Iodination Step: Quenching the lithiated intermediate with iodine (I2) to afford this compound.
This method benefits from high regioselectivity and moderate to good yields (typically 40-60%).
Route via Halogen Exchange or Sandmeyer-Type Reactions
Alternatively, halogen exchange reactions starting from methyl 6-chloropyridazine-4-carboxylate can be employed:
- Chlorination: Synthesis of methyl 6-chloropyridazine-4-carboxylate via chlorination of the pyridazine ring using N-chlorosuccinimide or thionyl chloride.
- Iodination: Replacement of chlorine with iodine via halogen exchange reactions using sodium iodide in polar aprotic solvents (Finkelstein reaction) or via Sandmeyer-type reactions if the amino precursor is available.
This route is useful when starting from chlorinated intermediates and can provide good yields with proper reaction control.
Esterification Step
If the starting material is the free acid (6-iodopyridazine-4-carboxylic acid), esterification to the methyl ester is typically performed by:
- Treatment with methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid under reflux conditions.
- Alternatively, use of methylating agents like diazomethane for mild esterification.
Experimental Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Metalation | n-BuLi or LDA in THF | -78 °C | 1-2 hours | - | Inert atmosphere (argon or nitrogen) |
| Iodination | Iodine (I2) | 0 to room temp | 0.5-1 hour | 40-60 | Quench lithiated intermediate |
| Chlorination | N-chlorosuccinimide (NCS) or SOCl2 | 0 to reflux | Several hours | 50-70 | For 6-chloropyridazine intermediate |
| Halogen Exchange | NaI in acetone or DMF | Reflux | 6-24 hours | 50-80 | Finkelstein reaction |
| Esterification | Methanol + H2SO4 or HCl | Reflux | 4-12 hours | 70-90 | Acid-catalyzed esterification |
Analytical Characterization
- Melting Point: Typically around 55-57 °C for related pyridinemethanol derivatives.
- NMR Spectroscopy: Characteristic signals for the pyridazine ring protons, methyl ester group at ~3.8 ppm (singlet).
- Mass Spectrometry: Molecular ion peak at m/z 263 consistent with C7H6INO2.
- X-ray Crystallography: Can confirm substitution pattern and molecular geometry if crystals are available.
Summary Table of Preparation Routes
| Route No. | Starting Material | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| 1 | Methyl pyridazine-4-carboxylate | Lithiation → Iodination | High regioselectivity | Requires low temp and inert gas |
| 2 | Methyl 6-chloropyridazine-4-carboxylate | Halogen exchange (Cl → I) | Uses commercially available intermediates | Longer reaction times |
| 3 | 6-Iodopyridazine-4-carboxylic acid | Esterification | Mild conditions, high yield | Requires pure acid precursor |
Chemical Reactions Analysis
Types of Reactions: Methyl 6-iodopyridazine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridazine derivatives with different functional groups.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, alcohols, and other functionalized compounds .
Scientific Research Applications
Methyl 6-iodopyridazine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyridazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: this compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of methyl 6-iodopyridazine-4-carboxylate and its derivatives involves interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways depend on the specific derivative and its functional groups .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares methyl 6-iodopyridazine-4-carboxylate with structurally analogous compounds, focusing on substituents at the 6-position:
Reactivity and Stability
- Iodine vs. Chlorine : The iodine atom in this compound is a superior leaving group compared to chlorine, enabling efficient participation in palladium-catalyzed cross-coupling reactions. However, iodine’s larger atomic radius may reduce thermal stability compared to the chloro analog .
- Trifluoromethyl Group : The electron-withdrawing CF₃ group in the trifluoromethyl derivative increases resistance to metabolic degradation, making it suitable for pesticidal formulations. However, its steric bulk may hinder reactivity in certain transformations .
- Amino Group: The amino-substituted compound exhibits hydrogen-bonding interactions, which influence its solubility and solid-state packing. This property is critical in crystal engineering and supramolecular chemistry .
Research Findings and Data
Stability Considerations
- Light Sensitivity: Iodo-substituted pyridazines may require storage in dark conditions to prevent degradation, unlike trifluoromethyl or amino derivatives .
Biological Activity
Methyl 6-iodopyridazine-4-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridazine ring substituted with an iodine atom and a carboxylate ester group. This structural configuration is significant for its interaction with biological targets, enhancing its binding affinity due to the presence of the iodine atom, which can engage in halogen bonding.
The biological activity of this compound primarily involves its role as an enzyme inhibitor . Preliminary studies suggest that it may interact with various enzymes and receptors, modulating their activity. The compound's ability to form hydrogen bonds and engage in halogen bonding enhances its potential to inhibit specific biological pathways.
Potential Biological Activities
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains.
- Anticancer Properties : There is growing evidence suggesting that this compound may possess anticancer activities, although further studies are necessary to elucidate the exact mechanisms involved.
Case Study 1: Anticancer Activity
A study focused on the anticancer effects of this compound demonstrated its potential to inhibit tumor growth in vitro. The compound was tested against several cancer cell lines, showing significant cytotoxic effects. The mechanism was linked to the induction of apoptosis and cell cycle arrest at specific phases.
Case Study 2: Antimicrobial Efficacy
In a separate investigation, this compound was evaluated for its antimicrobial efficacy against common pathogens. The Minimum Inhibitory Concentration (MIC) was determined for various bacterial strains, revealing promising results that suggest its potential as a therapeutic agent in treating infections.
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Observations |
|---|---|---|---|
| Antimicrobial | E. coli | 31.25 μg/mL | Effective against Gram-negative bacteria |
| S. aureus | 31.25 μg/mL | Effective against Gram-positive bacteria | |
| Anticancer | HeLa Cells | IC50 = 15 μM | Induces apoptosis |
| MCF-7 Cells | IC50 = 12 μM | Cell cycle arrest observed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
